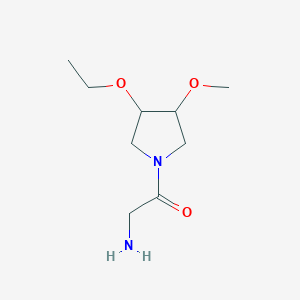![molecular formula C12H22N2O2 B1493204 2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097947-83-4](/img/structure/B1493204.png)
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a similar compound with a molecular formula of C7H14N2 . It’s used in various chemical reactions and serves as a building block in organic synthesis .
Synthesis Analysis
A one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method has been successfully used to prepare all three types of amines after changing the ratio of substrates and base control .Molecular Structure Analysis
The molecular structure of similar compounds like Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been analyzed . The molecular formula is C7H14N2 and the InChI Key is FJYWNYLUZBMVKI-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of amines has received significant attention due to their numerous applications. They are important building blocks in organic synthesis and the chemical industry . The most classic method for amine synthesis is Hoffmann alkylation, that is, the reaction of ammonia with alkyl halides producing a mixture of primary, secondary, and tertiary amines and ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Hexahydrocyclopenta[c]pyrrol-2(1H)-amine have been analyzed . The molecular weight is 126.20 g/mol, and it has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Metal-Free Synthesis of Polysubstituted Pyrroles
A metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, utilizing surfactants in an aqueous medium. This approach, involving intermolecular cycloaddition, provides an environmentally friendly alternative for the synthesis of pyrrole derivatives, which could potentially include compounds similar to "2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" (Kumar, Rāmānand, & Tadigoppula, 2017).
Palladium(II) Complexes in Catalysis
Palladium(II) complexes, including those with (pyridyl)imine ligands, have been studied for their role as catalysts in the methoxycarbonylation of olefins. This research may provide insights into catalytic processes that could be relevant for the functionalization or synthesis of complex molecules like "2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" (Zulu et al., 2020).
Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles
Research has been conducted on the synthesis of 1-alkoxycarbonyl-methyl-2-alkylpyrroles from dichloro- and methoxychloropropylalkyl ketones. This work contributes to the field by providing methods for the synthesis of pyrrole derivatives, which could be applicable to the synthesis or modification of "2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" (Gadzhili, Nadzhafova, & Seşenoğlu, 2002).
Sustainable Catalytic Pyrrole Synthesis
An iridium-catalysed method for pyrrole synthesis has been introduced, using renewable resources as starting materials. This sustainable approach, which involves deoxygenation and linkage formation via C–N and C–C bonds, could offer a green chemistry perspective for synthesizing or studying compounds like "2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" (Michlik & Kempe, 2013).
properties
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBDPJOARRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)





![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)